2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole
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Overview
Description
2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and functional group modifications. One common method includes the use of aromatic aldehydes in the presence of catalysts such as layered zirconium phosphate, which facilitates the condensation reaction . The reaction conditions often involve refluxing the reactants in solvents like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, may utilize continuous flow reactors to optimize reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The nitrophenyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
- 2-(2-nitrophenyl)-1H-benzimidazole
- 4-(4-nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
Comparison: 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole is unique due to its prop-2-enyl substituent, which enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group also contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-11-20-16-5-3-4-6-17(16)21-12-15(19-18(20)21)13-7-9-14(10-8-13)22(23)24/h2-10,12H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUSQXXGRTPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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